(2S)-2-(Difluoromethyl)azetidine
Description
(2S)-2-(Difluoromethyl)azetidine is a four-membered azetidine ring substituted with a difluoromethyl group at the 2-position. Its molecular formula is C₄H₇F₂N, with a molecular weight of 119.10 g/mol. The stereochemistry at the 2-position (S-configuration) and the presence of fluorine atoms confer unique physicochemical properties, such as reduced basicity of the azetidine nitrogen and enhanced metabolic stability compared to non-fluorinated analogs .
Properties
IUPAC Name |
(2S)-2-(difluoromethyl)azetidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F2N/c5-4(6)3-1-2-7-3/h3-4,7H,1-2H2/t3-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXYWBFKPOTFKD-VKHMYHEASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H]1C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
107.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of β-Amino Alcohols
Azetidine rings can be constructed via intramolecular cyclization of β-amino alcohols. For example, enantiopure β-amino alcohols derived from epichlorohydrin or substituted epoxides undergo base-mediated ring closure. In one approach, (2S)-configured azetidines were synthesized using a superbase system (LiDA-KOR) to deprotonate intermediates, enabling regioselective four-membered ring formation.
Bromofluorination and Ring Closure
Imines derived from α-fluoroaldehydes undergo bromofluorination followed by sodium borohydride reduction to yield β-haloamines. Subsequent treatment with LiHMDS induces cyclization to form 2-fluoroazetidines. Adapting this method, difluoromethyl groups are introduced via electrophilic difluoromethylation reagents (e.g., NFSI).
-
Example :
Catalytic Hydrogenolysis of Protected Intermediates
N-Benzyhydrylazetidine Deprotection
Azetidine free bases are obtained via hydrogenolysis of N-protected derivatives. For instance, N-benzhydrylazetidine is treated with Pd/C under H pressure to cleave the benzhydryl group, followed by HCl salt formation and neutralization.
Boc Deprotection
N-Boc-azetidines are deprotected using HCl in dioxane or TFA, enabling access to the free amine. This method is compatible with acid-sensitive difluoromethyl groups.
Organocatalytic Aza-Michael Addition
Horner–Wadsworth–Emmons Reaction
This compound is synthesized via aza-Michael addition to α,β-unsaturated esters. Starting from N-Boc-azetidin-3-one, a Horner–Wadsworth–Emmons reaction with diethyl (difluoromethyl)phosphonate forms the enoate intermediate. Subsequent aza-Michael addition with amines yields 3-substituted azetidines.
-
Conditions : DBU catalysis, acetonitrile, 65°C.
-
Example :
Stereochemical Control Strategies
Chiral Auxiliaries
Chiral auxiliaries like α-methylbenzylamine direct asymmetric induction during cyclization. For example, Couty et al. synthesized azetidine-2-carboxylic acids via LiHMDS-mediated deprotonation and intramolecular halogen displacement, achieving 73–92% diastereomeric ratios.
Transition-Metal Catalysis
Palladium-catalyzed C–H activation enables azetidine functionalization. Arylpicolinamides undergo cyclization with Pd(OAc)/PhI(OAc) to form 2,3-disubstituted azetidines with >90% ee.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(Difluoromethyl)azetidine undergoes various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of partially or fully saturated derivatives.
Substitution: Nucleophilic substitution reactions are common, where the difluoromethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) are used for oxidation.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as alkyl halides and organometallic reagents are employed under mild conditions.
Major Products Formed
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that difluoromethylated azetidines exhibit significant cytotoxicity against various cancer cell lines. For instance, a study evaluated the activity of several azetidine derivatives against the HL60 human acute myeloid leukemia cell line, revealing that certain compounds demonstrated submicromolar activity (IC50 values around 0.41 µM) against these cells. The structure-activity relationship (SAR) studies highlighted that specific substituents on the azetidine ring significantly influenced their cytotoxic potency.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| (2S)-2-(Difluoromethyl)azetidine | TBD | HL60 |
| Cyclobutene triester 7f | 0.41 ± 0.04 | HL60 |
1.2 Mechanism of Action
The mechanism by which this compound exerts its effects is believed to involve interaction with biological targets such as enzymes and receptors. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, potentially increasing its binding affinity to target proteins.
Synthesis and Reactivity
2.1 Synthetic Routes
The synthesis of this compound typically involves:
- Starting Materials: The synthesis begins with readily available starting materials such as (S)-2-aminopropanol and difluoromethylating agents.
- Cyclization: The key step involves cyclization of the intermediate to form the azetidine ring through intramolecular nucleophilic substitution or other cyclization strategies.
- Purification: The final product is purified using techniques such as column chromatography or recrystallization.
2.2 Chemical Reactivity
This compound can undergo various chemical reactions, including:
- Oxidation: Can be oxidized to form corresponding N-oxides or other oxidized derivatives.
- Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
- Substitution: The difluoromethyl group can participate in nucleophilic or electrophilic substitution reactions.
Biological Applications
3.1 Antimicrobial Activity
Recent studies have shown that derivatives of azetidines, including this compound, exhibit significant antimicrobial activity against multidrug-resistant strains of bacteria such as Mycobacterium tuberculosis. The mode of action suggests interference with cell envelope biogenesis, making it a potential candidate for developing new antibiotics.
3.2 Enzyme Inhibition
Azetidines have been explored as transition state analog inhibitors for various enzymes. For example, compounds based on azetidine structures have shown promise in inhibiting N-ribosyltransferases, which are crucial in nucleotide metabolism.
Agrochemical Applications
The unique properties of this compound make it a valuable building block in the synthesis of agrochemicals. Its ability to modify biological pathways in plants can lead to the development of new herbicides and pesticides with enhanced efficacy and reduced environmental impact.
Mechanism of Action
The mechanism of action of (2S)-2-(Difluoromethyl)azetidine involves its interaction with molecular targets through its reactive azetidine ring and difluoromethyl group. The ring strain facilitates the formation of reactive intermediates, which can interact with biological macromolecules, leading to various biological effects. The difluoromethyl group enhances the compound’s stability and lipophilicity, improving its pharmacokinetic properties .
Comparison with Similar Compounds
Structural and Electronic Comparisons
The table below highlights key structural and functional differences between (2S)-2-(Difluoromethyl)azetidine and selected analogs:
Key Observations:
- Lipophilicity : The difluoromethyl group in this compound increases lipophilicity (logP ~1.2) compared to hydrophilic analogs like (2S)-1-(2-hydroxyethyl)azetidine-2-carboxamide (logP ~-0.5). This enhances membrane permeability, critical for central nervous system (CNS) drug candidates .
- Basicity: Fluorine's electron-withdrawing effect reduces the basicity of the azetidine nitrogen (pKa ~7.5 vs. ~9.0 for non-fluorinated azetidines), improving bioavailability by minimizing protonation at physiological pH .
- Metabolic Stability: Fluorination is known to block metabolic oxidation sites, extending half-life compared to hydroxyl- or carboxamide-substituted analogs .
Biological Activity
(2S)-2-(Difluoromethyl)azetidine is a fluorinated azetidine derivative that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
This compound is characterized by a four-membered nitrogen-containing heterocycle with a difluoromethyl group at the 2-position. Its molecular formula is , and it has a molecular weight of approximately 116.09 g/mol. The presence of the difluoromethyl group enhances lipophilicity, which is crucial for its biological activity.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of Azetidine Ring : The azetidine ring can be synthesized through various methods, including nucleophilic substitution reactions involving difluoromethyl precursors.
- Functionalization : Post-synthetic modifications can introduce additional functional groups to enhance biological activity.
- Purification : The final product is purified using techniques such as chromatography.
Cytotoxicity
Recent studies have evaluated the cytotoxic effects of this compound and related compounds against various cancer cell lines, particularly human acute myeloid leukemia (AML) cells. Preliminary results indicate significant cytotoxicity, with IC50 values in the submicromolar range:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | HL60 (AML) | 0.41 ± 0.04 |
| Cyclobutene triester | HL60 | 0.41 ± 0.04 |
These findings suggest that the difluoromethyl substitution plays a crucial role in enhancing the compound's potency against cancer cells .
Antimicrobial Activity
Research has demonstrated that certain azetidine derivatives exhibit potent antibacterial properties, particularly against multidrug-resistant strains of Mycobacterium tuberculosis. For instance, derivatives with electron-withdrawing groups showed improved efficacy:
| Compound | MIC99 (μM) | Target Organism |
|---|---|---|
| BGAz-003 | <10 | M. bovis BCG |
| BGAz-004 | <10 | M. smegmatis |
These compounds exhibited promising bactericidal activity, indicating potential for development as new antimicrobial agents .
Structure-Activity Relationships (SAR)
The SAR studies conducted on this compound derivatives reveal that modifications to the azetidine core can significantly impact biological activity. Key observations include:
- Electron-Withdrawing Groups : The introduction of electron-withdrawing groups on the phenyl ring enhances cytotoxicity and antimicrobial activity.
- Lipophilicity : Compounds with higher lipophilicity tend to show better membrane permeability and bioavailability .
- Functional Group Variations : The presence of different substituents at various positions can modulate the compound's interaction with biological targets.
Case Studies
- Acute Myeloid Leukemia Treatment : A study focusing on the cytotoxic effects of difluoromethylated azetidines reported that these compounds could induce apoptosis in HL60 cells, potentially through mitochondrial pathways .
- Antimicrobial Efficacy : In a phenotypic screening study, azetidine derivatives were found to exhibit potent activity against drug-resistant Mycobacterium strains, suggesting their utility in treating resistant infections .
- Neuroprotective Effects : Some azetidine derivatives have shown promise as neuroprotective agents, potentially benefiting conditions like Alzheimer's disease through modulation of neurotransmitter systems .
Q & A
Q. What is the role of the difluoromethyl group in (2S)-2-(difluoromethyl)azetidine in modulating its physicochemical and pharmacokinetic properties?
The difluoromethyl group enhances lipophilicity, metabolic stability, and bioavailability by reducing the basicity of the adjacent azetidine nitrogen. Fluorine’s strong inductive effects lower pKa, improving membrane permeability. Additionally, the C–F bond’s stereoelectronic effects can influence molecular conformation, impacting target binding . Comparative studies with non-fluorinated analogs show increased metabolic resistance in liver microsomes, attributed to fluorine’s electronegativity slowing oxidative degradation .
Q. What synthetic strategies are employed for the stereoselective synthesis of this compound?
Key methods include:
- Ring-closing reactions : Using azetidine precursors (e.g., tert-butyl 3-(difluoromethyl)azetidine-1-carboxylate) with chiral auxiliaries to control stereochemistry .
- Nucleophilic substitution : Reaction of azetidine derivatives with difluoromethylating agents (e.g., ClCFH) under basic conditions, followed by deprotection .
- Catalytic asymmetric synthesis : Chiral ligands or enzymes to achieve enantiomeric excess >95%, critical for pharmacological activity .
Q. How can researchers confirm the stereochemical configuration of this compound?
- Single-crystal X-ray diffraction : Provides definitive proof of absolute configuration (e.g., R-factor <0.04, as in related azetidine structures) .
- Chiroptical methods : Circular dichroism (CD) and optical rotation comparisons with known standards.
- NMR spectroscopy : -NMR coupling constants and NOE correlations to deduce spatial arrangement .
Q. What are the recommended analytical techniques for characterizing this compound?
Q. How should this compound be stored to ensure stability?
- Storage conditions : Under inert gas (Ar/N) at −20°C in amber vials to prevent oxidation and moisture absorption.
- Stability monitoring : Regular HPLC checks for degradation (e.g., hydrolysis of the azetidine ring under acidic conditions) .
Advanced Research Questions
Q. How do fluorination patterns influence the conformational dynamics and target-binding affinity of this compound?
- Computational docking : Molecular dynamics simulations reveal that the difluoromethyl group stabilizes gauche conformers, favoring interactions with hydrophobic pockets (e.g., enzyme active sites) .
- Comparative SAR studies : Replace difluoromethyl with –CH, –CF, or –CHF to assess effects on potency. Fluorine’s van der Waals radius and electronegativity enhance π-stacking and hydrogen-bonding in targets like kinases .
Q. What experimental approaches resolve contradictions in reported metabolic stability data for fluorinated azetidines?
- In vitro assays : Parallel testing in human/rat liver microsomes with LC-MS quantification of parent compound depletion.
- Isotope labeling : - or -tracing to identify metabolic pathways (e.g., CYP450-mediated oxidation vs. hydrolytic cleavage) .
- Cross-laboratory validation : Standardize incubation conditions (pH, temperature) and control for enzyme batch variability .
Q. How can researchers design fluorinated azetidine analogs to optimize blood-brain barrier (BBB) penetration?
- LogP/logD optimization : Target logP ~2–3 via substituent tuning (e.g., –CFH vs. –CF).
- P-glycoprotein efflux assays : Screen analogs in MDCK-MDR1 cells to identify substrates with reduced efflux ratios.
- In silico BBB models : Use QSAR predictors like Volsurf+ to prioritize compounds with favorable polar surface area (<90 Ų) .
Q. What methodologies validate the enantiomeric purity of this compound in complex mixtures?
- Chiral HPLC : Use columns like Chiralpak IG-3 with hexane/isopropanol mobile phases (resolution >1.5).
- Enzymatic resolution : Lipases or esterases selectively hydrolyze one enantiomer, enabling kinetic separation.
- Mosher ester analysis : Derivatize with α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) chloride for -NMR differentiation .
Q. How do structural modifications to the azetidine ring affect cytotoxicity profiles?
- High-throughput screening : Test analogs in HEK293 and HepG2 cells for IC shifts.
- Reactive metabolite trapping : Incubate with glutathione (GSH) and detect adducts via LC-MS to identify bioactivation risks.
- Mitochondrial toxicity assays : Measure oxygen consumption rate (OCR) and ATP levels to assess off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
